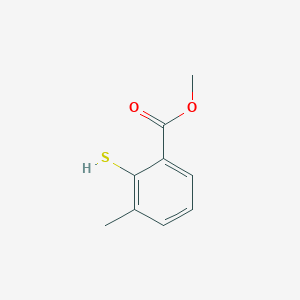

Methyl 3-methyl-2-sulfanylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-methyl-2-sulfanylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a thiol group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-sulfanylbenzoate can be synthesized through the esterification of 3-methyl-2-sulfanylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-2-sulfanylbenzoate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Methyl 3-methyl-2-sulfinylbenzoate or methyl 3-methyl-2-sulfonylbenzoate.

Reduction: 3-methyl-2-sulfanylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 3-methyl-2-sulfanylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving thiol-containing compounds and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-sulfanylbenzoate involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 2-sulfanylbenzoate: Similar structure but with the thiol group in a different position.

Methyl 4-methyl-2-sulfanylbenzoate: Another isomer with the methyl group in a different position.

Uniqueness: Methyl 3-methyl-2-sulfanylbenzoate is unique due to the specific positioning of the methyl and thiol groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.

Biological Activity

Methyl 3-methyl-2-sulfanylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzoate structure with both methyl and sulfanyl groups. The presence of these functional groups enhances its chemical reactivity and potential applications in various biological systems. The molecular formula is C10H11OS, indicating a moderate level of complexity that allows for diverse interactions within biological contexts.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antioxidant Properties : Compounds with sulfanyl groups are often studied for their antioxidant capabilities, which may help in mitigating oxidative stress in cells.

- Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways and cellular responses.

- Cellular Interactions : Research suggests that the compound can interact with cellular receptors, leading to downstream effects that may impact cell proliferation and apoptosis.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections. The exact mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. Further investigation into its mechanism revealed that it might modulate signaling pathways associated with cancer progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, supporting its potential as a natural antimicrobial agent.

- Anticancer Activity : In a recent study published in Bioorganic & Medicinal Chemistry, this compound was tested against several cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .

Research Findings

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

methyl 3-methyl-2-sulfanylbenzoate |

InChI |

InChI=1S/C9H10O2S/c1-6-4-3-5-7(8(6)12)9(10)11-2/h3-5,12H,1-2H3 |

InChI Key |

OAVIHBJAWLQJCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.